molecular formula C11H18FN3O B8275426 4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine

4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine

Cat. No. B8275426
M. Wt: 227.28 g/mol
InChI Key: RJWGHFXOUPWDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C11H18FN3O and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H18FN3O

Molecular Weight

227.28 g/mol

IUPAC Name

4-[3-(dimethylamino)propoxy]-5-fluorobenzene-1,2-diamine

InChI

InChI=1S/C11H18FN3O/c1-15(2)4-3-5-16-11-7-10(14)9(13)6-8(11)12/h6-7H,3-5,13-14H2,1-2H3

InChI Key

RJWGHFXOUPWDSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C(=C1)N)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 25 ml autoclave, dissolve 350 mg of 5-(3-dimethylaminopropoxy)-4-fluoro-2-nitrophenylamine, obtained in the previous stage, in 20 ml of ethanol, add 40 mg of 10% palladium-on-charcoal and then subject to an initial hydrogen pressure of 1 bar at 20° C. for 16 hours. After cooling, the volume of hydrogen absorbed is 123 ml. After filtration of the catalyst and then concentration to dryness under reduced pressure, we obtain 280 mg of 4-(3-dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine, in the form of a viscous black oil, which is used as it is in the following stage, with the following characteristic:
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350 mg
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20 mL
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40 mg
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Synthesis routes and methods II

Procedure details

3.8 g of 5-(3-dimethylaminopropoxy)-4-fluoro-2-nitrophenylamine in solution in 100 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 400 mg of palladium-on-charcoal at 25° C. for 16 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. 3.5 g of 4-(3-dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine are isolated in the form of a black oil. 1H NMR (400 MHz, DMSO-d6, δ in ppm): 1.75 (m, 2H); 2.13 (m, 6H); 2.32 (m, 2H); 3.84 (m, 2H); 4.3 (m, 4H); 6.32 (m, 2H).
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3.8 g
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0 (± 1) mol
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100 mL
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400 mg
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Reaction Step One

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